![molecular formula C22H25ClO6 B13437478 (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including a chloro-substituted aromatic ring, an ethoxyphenyl group, and a dihydropyran ring with hydroxymethyl and methoxy substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the aromatic core: This could involve Friedel-Crafts alkylation to introduce the ethoxyphenyl group onto the chloro-substituted benzene ring.
Construction of the dihydropyran ring: This might be achieved through a series of cyclization reactions, possibly involving the use of protecting groups to ensure selective functionalization.
Introduction of hydroxymethyl and methoxy groups: These functional groups could be introduced through nucleophilic substitution reactions or via the use of organometallic reagents.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology
Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.
Medicine
Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-ethoxy-3,4-dihydropyran-3,4-diol
Uniqueness
The specific combination of functional groups and stereochemistry in “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” makes it unique. Its structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H25ClO6 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol |
InChI |
InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1 |
Clé InChI |
KDFRSUSFBDLIIP-BDTNDASRSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


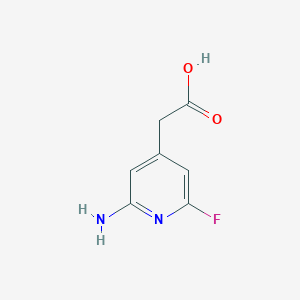

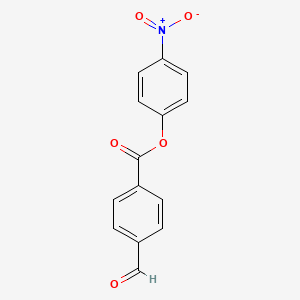
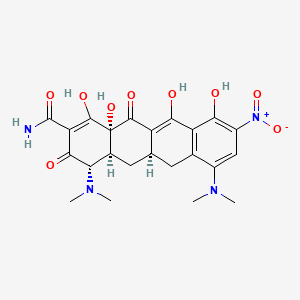
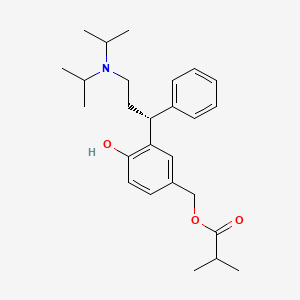
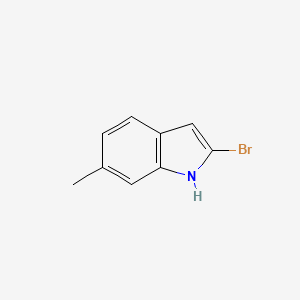
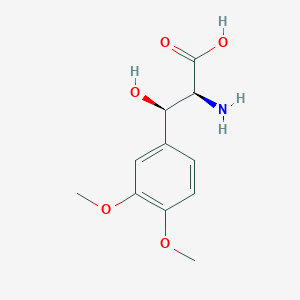
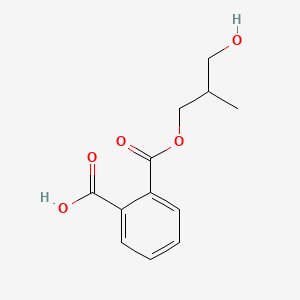
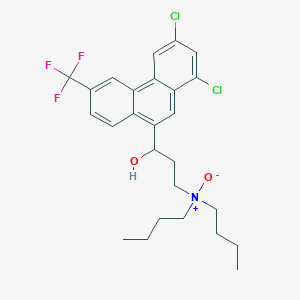
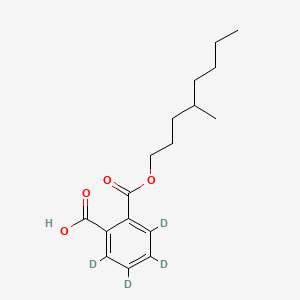
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
